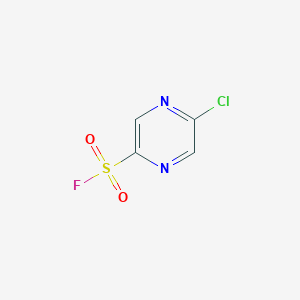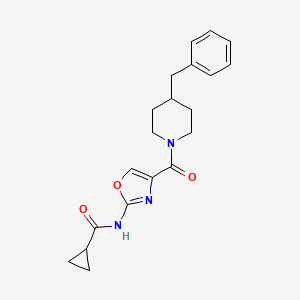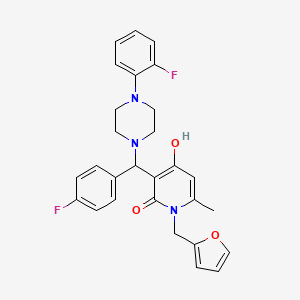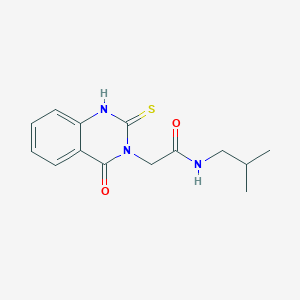
1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione, also known as CP-94,253, is a pyrazine derivative that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of experimental studies.
Mechanism of Action
1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione acts as a competitive antagonist of the NMDA receptor, specifically targeting the glycine-binding site. By blocking this site, this compound prevents the activation of the receptor, leading to a reduction in the influx of calcium ions into the neuron. This ultimately results in a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing the release of glutamate and increasing the release of GABA in the brain. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. These effects make this compound a promising candidate for the treatment of a range of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione in lab experiments is its selectivity for the NMDA receptor. This allows researchers to investigate the specific role of this receptor in various processes without affecting other receptors or neurotransmitters. However, one limitation of using this compound is its relatively short half-life, which can make it challenging to maintain consistent levels in experimental settings.
Future Directions
There are a number of potential future directions for research on 1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further investigation into the mechanisms of action of this compound could lead to the development of more selective and effective NMDA receptor antagonists. Finally, this compound could also be used as a tool to investigate the role of the NMDA receptor in other processes, such as pain perception and addiction.
Synthesis Methods
The synthesis of 1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione involves the reaction of 2-oxo-1,2-dihydropyrazine-3-carboxylic acid with cyclopropylmethyl bromide and oxolane-2-carbaldehyde in the presence of a base. The resulting product is then purified through a series of chromatography steps to yield the final compound.
Scientific Research Applications
1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione has been used in a range of scientific studies, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the NMDA receptor, which is involved in processes such as learning and memory. This makes this compound a useful tool for investigating the role of the NMDA receptor in these processes.
properties
IUPAC Name |
1-cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11-12(16)14(9-3-4-9)6-5-13(11)8-10-2-1-7-17-10/h5-6,9-10H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDFCVIBVGSYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CN(C(=O)C2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2456182.png)

![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2456185.png)
![{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone](/img/structure/B2456186.png)



![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2456195.png)

![N-[4-(tert-butylsulfamoyl)phenyl]propanamide](/img/structure/B2456197.png)
![Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2456198.png)
![N-(1-cyanocyclopentyl)-2-[cyclopropyl({1-[3-(trifluoromethyl)phenyl]ethyl})amino]acetamide](/img/structure/B2456200.png)
![(R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2456204.png)
